![molecular formula C14H20N4O B6416824 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine CAS No. 2188635-64-3](/img/structure/B6416824.png)
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine (2-DCPP) is a heterocyclic compound and a derivative of pyrimidine, which is a six-membered aromatic ring composed of four carbon atoms and two nitrogen atoms. 2-DCPP is a versatile building block for the synthesis of various organic compounds, ranging from pharmaceuticals to natural products. It has been used in a variety of scientific research applications, including enzyme inhibition and drug discovery.
Scientific Research Applications
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine has been used in a variety of scientific research applications, including enzyme inhibition, drug discovery, and natural product synthesis. It has been used as a substrate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, this compound has been used as a tool to study enzyme inhibition and drug discovery. It has been used to study the mechanism of action of various enzymes, including proteases, kinases, and phosphatases.
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter crucial for learning and memory .
Mode of Action
The related compound mentioned above inhibits ache and buche, preventing the breakdown of acetylcholine and enhancing cognitive functions . The compound was found to be a mixed-type inhibitor, indicating it can bind to both the active site and an allosteric site on the enzyme .
Biochemical Pathways
By inhibiting ache and buche, the compound would affect the cholinergic system, which plays a significant role in memory and learning .
Result of Action
By inhibiting ache and buche, the compound could potentially increase acetylcholine levels, enhancing cognitive functions .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, including enzyme inhibition, drug discovery, and natural product synthesis. In addition, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound is a potent inhibitor of several enzymes, and its use in laboratory experiments should be done with caution.
Future Directions
The future directions for 2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine research include its use in the synthesis of novel organic compounds, its use as an enzyme inhibitor, and its use as a tool for drug discovery. In addition, this compound could be used to study the mechanism of action of various enzymes and to develop new therapeutic agents. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new drugs. Finally, this compound could be used to develop new natural products and to study the structure-activity relationships of various compounds.
Synthesis Methods
2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine can be synthesized from 1,3-dicyano-1-propene (DCNP) and piperazine in a two-step reaction. In the first step, DCNP is reacted with piperazine to form a piperazine-substituted dicyanopropene. In the second step, this intermediate is treated with a base, such as sodium hydroxide, to form this compound. This synthesis method is relatively simple and has been widely used in the synthesis of various organic compounds.
properties
IUPAC Name |
(2,2-dimethylcyclopropyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(2)10-11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,11H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWRXDQVCECAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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